molecular formula C66H64N6S2Si B11765125 4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine

4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine

Cat. No.: B11765125
M. Wt: 1033.5 g/mol
InChI Key: NXJXUNUXFLOPDU-UHFFFAOYSA-N
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Description

The compound 4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic molecule featuring multiple pyridine rings and a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine involves multiple steps, including the formation of pyridine rings and the assembly of the tricyclic core. The reaction conditions typically require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium hydride, organolithium reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of partially hydrogenated derivatives.

Scientific Research Applications

4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can modulate enzymatic activity and other biological processes. Additionally, its ability to undergo redox reactions allows it to influence oxidative stress pathways, potentially providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine: stands out due to its unique tricyclic structure and the presence of multiple pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of coordination chemistry and materials science.

Properties

Molecular Formula

C66H64N6S2Si

Molecular Weight

1033.5 g/mol

IUPAC Name

4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C66H64N6S2Si/c1-5-9-11-21-51(7-3)75(52(8-4)22-12-10-6-2)63-43-61(47-31-27-45(28-32-47)49-39-57(53-23-13-17-35-67-53)71-58(40-49)54-24-14-18-36-68-54)73-65(63)66-64(75)44-62(74-66)48-33-29-46(30-34-48)50-41-59(55-25-15-19-37-69-55)72-60(42-50)56-26-16-20-38-70-56/h13-20,23-44,51-52H,5-12,21-22H2,1-4H3

InChI Key

NXJXUNUXFLOPDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)[Si]1(C2=C(C3=C1C=C(S3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)SC(=C2)C8=CC=C(C=C8)C9=CC(=NC(=C9)C1=CC=CC=N1)C1=CC=CC=N1)C(CC)CCCCC

Origin of Product

United States

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